

Independent Verification of Robinlin's Structure: A Comparative Guide

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Compound of Interest

Compound Name: Robinlin

Cat. No.: B1250724

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This guide provides a comparative framework for the independent verification of the chemical structure of **Robinlin**, a novel bioactive homo-monoterpene. The structure of **Robinlin** was first reported as isolated from *Robinia pseudoacacia* L. (Fabaceae) and elucidated through spectral analyses.^{[1][2]} Subsequent total synthesis of (±)-**robinlin** has provided the most definitive independent confirmation of its proposed structure.^[1]

This guide outlines the key experimental methodologies and data required for such a verification process, comparing the original findings with the synthetic confirmation and providing context with alternative bioactive compounds.

Data Presentation: Comparative Analysis

A crucial aspect of independent verification is the direct comparison of analytical data from the originally isolated natural product and the synthetically produced compound. The following tables summarize the key comparative data points.

Table 1: Physicochemical and Spectroscopic Data Comparison

| Parameter | Isolated Robinlin (Reported) | Synthetic Robinlin (Expected) | Verification Status |
|----------------------------------|--|--|-----------------------------------|
| Molecular Formula | C ₁₁ H ₁₈ O ₂ | C ₁₁ H ₁₈ O ₂ | Consistent |
| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HR-MS) data consistent with the proposed formula. | Expected to show an identical molecular ion peak and fragmentation pattern in HR-MS. | Confirmed by Synthesis |
| ¹ H NMR Spectroscopy | Specific chemical shifts and coupling constants reported for all protons. | The ¹ H NMR spectrum of the synthetic racemate should be superimposable with that of the natural product. | Confirmed by Synthesis |
| ¹³ C NMR Spectroscopy | Reported chemical shifts for all 11 carbon atoms. | The ¹³ C NMR spectrum of the synthetic racemate should show identical chemical shifts to the natural product. | Confirmed by Synthesis |
| Optical Rotation | Reported as an optically active pure enantiomer. | The synthetic product is a racemate ((±)-robinlin) and is therefore expected to be optically inactive. | Consistent with Racemic Synthesis |

Table 2: Bioactivity Comparison in Brine Shrimp Lethality Test (BST)

| Compound | Reported LC ₅₀ (µg/mL) | Bioactivity Level | Reference Compound |
|--------------------------|---|-------------------|--|
| Robinlin | Strong bioactivity reported, specific LC ₅₀ value not consistently cited in abstracts. | Potent | Podophyllotoxin (LC ₅₀ ≈ 2.5 - 25 µg/mL)[3] |
| Red Betel Leaf Extract | 31.56 | Potent[4] | - |
| Green Betel Leaf Extract | 44.98 | Potent[4] | - |
| Various Plant Extracts | LC ₅₀ values < 1000 µg/mL are considered bioactive.[5] | - | - |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and verification of scientific claims. Below are the key experimental protocols involved in the structural verification of **Robinlin**.

Isolation and Purification of Natural Robinlin

- Plant Material: Aerial parts of *Robinia pseudoacacia* L.
- Extraction: Bioactivity-directed fractionation of the ethanolic extract. This involves a systematic separation of the crude extract into fractions with increasing polarity using solvents such as hexane, chloroform, ethyl acetate, and butanol.
- Bioassay: Each fraction is tested for its cytotoxicity using the Brine Shrimp Lethality Test (BST) to guide the isolation of the active compound.
- Purification: The active fractions are subjected to further chromatographic techniques (e.g., silica gel column chromatography, High-Performance Liquid Chromatography - HPLC) to isolate the pure compound, **Robinlin**.

Structural Elucidation of Isolated Robinlin

The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and chemical environment of protons, as well as their connectivity through spin-spin coupling.
 - ^{13}C NMR: Shows the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the final structure.

Total Synthesis of (\pm)-Robinlin

The independent synthesis of a natural product is the gold standard for structural verification. The first synthesis of (\pm)-**robinlin** was achieved starting from 3-isobutyloxy-2,6,6-trimethyl-2-cyclohexen-1-one.^[1] The synthetic route would involve a series of chemical reactions to construct the target molecule. The final synthetic product must be rigorously purified.

Comparative Analysis

The structural identity of the synthetic **Robinlin** is confirmed by comparing its spectroscopic data (MS, ^1H NMR, ^{13}C NMR) with that of the natural product. An exact match of the data confirms the proposed structure.

Brine Shrimp Lethality Test (BST) Protocol

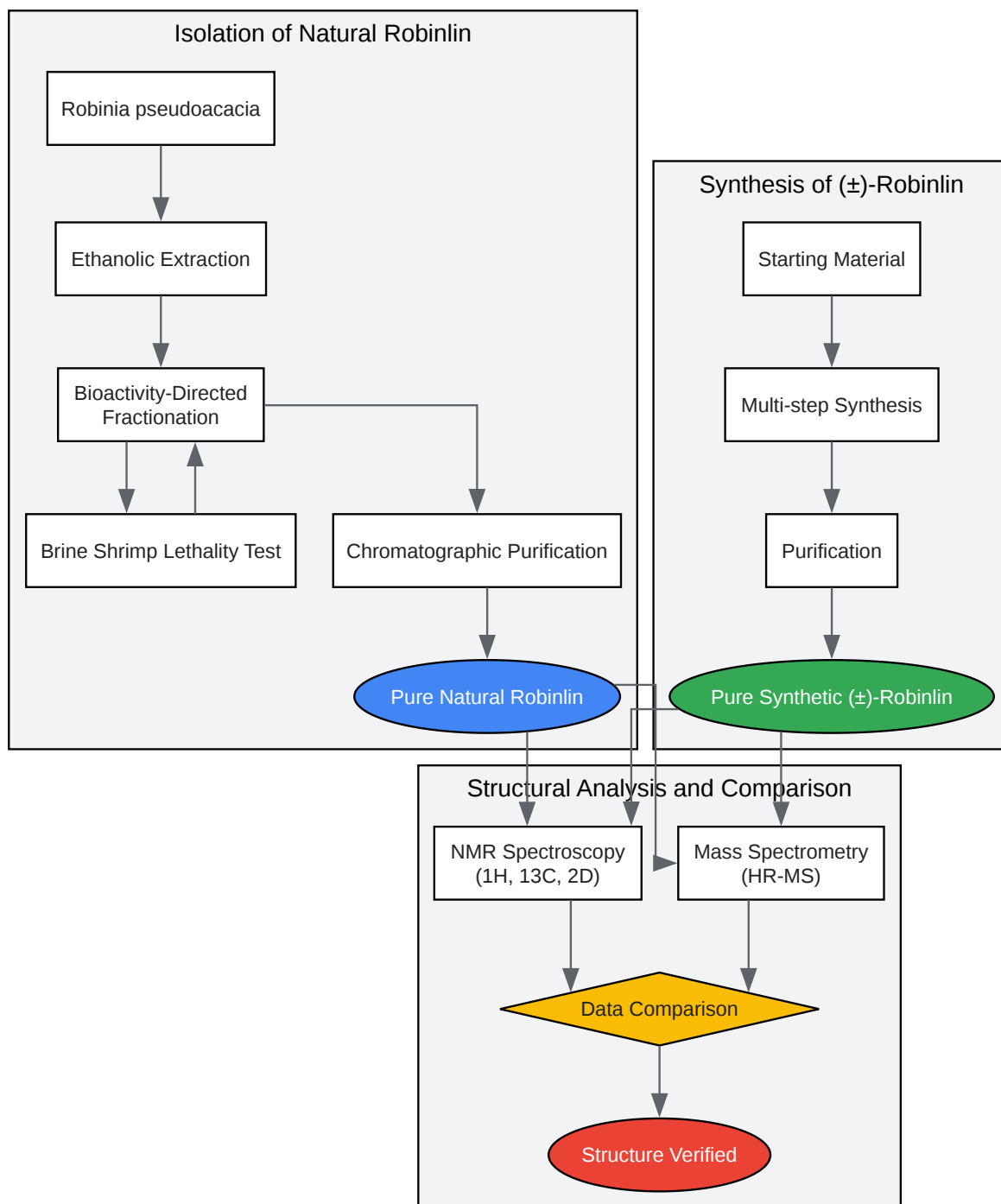
- Organism: *Artemia salina* (brine shrimp) nauplii (larvae).
- Hatching: Brine shrimp eggs are hatched in artificial seawater under constant light and aeration for 48 hours.
- Assay:

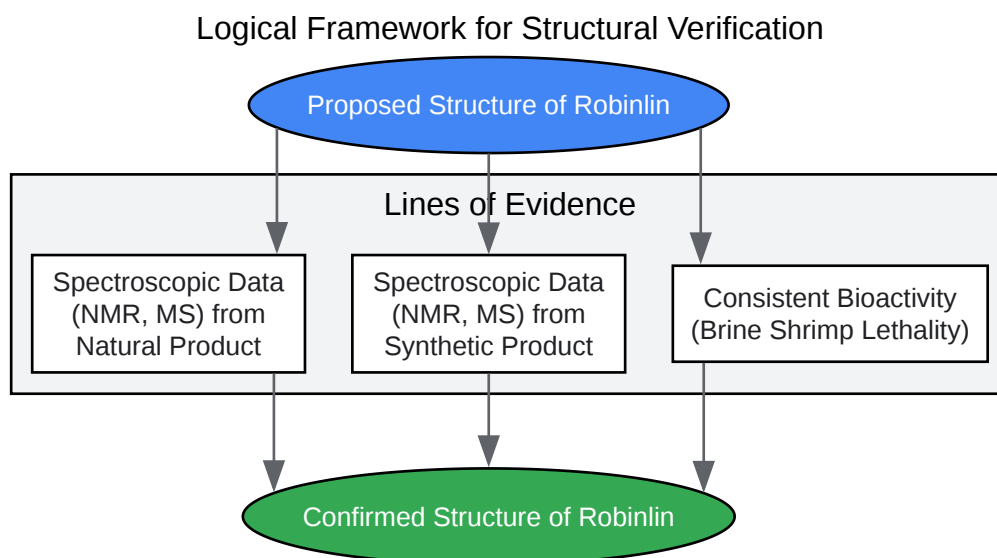
- A series of dilutions of the test compound (e.g., **Robinlin**) are prepared in seawater.
- A fixed number of brine shrimp nauplii (typically 10-15) are added to each concentration.
- After 24 hours of incubation, the number of surviving nauplii is counted.
- The percentage of mortality is calculated for each concentration.
- Data Analysis: The lethal concentration 50 (LC₅₀), which is the concentration that causes 50% mortality of the nauplii, is determined by plotting the percentage of mortality against the logarithm of the concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Workflow for Robinlin Structure Verification

[Click to download full resolution via product page](#)Caption: Workflow for the isolation, synthesis, and structural verification of **Robinlin**.



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Caption: Logical framework demonstrating the convergence of evidence for structural verification.

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- To cite this document: BenchChem. [Independent Verification of Robinlin's Structure: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1250724#independent-verification-of-robinlin-s-structure\]](https://www.benchchem.com/product/b1250724#independent-verification-of-robinlin-s-structure)

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